4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide
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Overview
Description
4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is a synthetic organic compound that features a benzamide core linked to a triazole ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This step involves reacting an azide with an alkyne in the presence of a copper catalyst to form the 1,2,3-triazole ring.
Attachment of the Thiophene Group: The thiophene moiety is introduced through a coupling reaction, such as a Suzuki or Stille coupling, where a thiophene boronic acid or stannane is coupled with a halogenated triazole intermediate.
Formation of the Benzamide Core: The benzamide core is synthesized by acylation of an amine with an acyl chloride or anhydride, followed by coupling with the triazole-thiophene intermediate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale, yield, and cost-effectiveness. This might involve:
Batch or Continuous Flow Processes: Depending on the scale, batch processes might be used for smaller quantities, while continuous flow processes could be employed for larger-scale production.
Catalyst Optimization: The use of highly efficient and recyclable catalysts to minimize waste and reduce costs.
Purification Techniques: Advanced purification methods such as crystallization, chromatography, or recrystallization to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products
Oxidation: Sulfoxides or sulfones derived from the thiophene ring.
Reduction: Amines derived from the reduction of nitro groups.
Substitution: Halogenated or nitrated derivatives of the benzamide core.
Scientific Research Applications
4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and inflammatory conditions.
Biological Studies: Used as a probe to study biological pathways and molecular interactions due to its unique structural features.
Chemical Biology: Employed in the development of chemical probes and bioorthogonal chemistry applications.
Material Science:
Mechanism of Action
The mechanism of action of 4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide depends on its specific application:
Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in cell proliferation, apoptosis, or immune responses.
Comparison with Similar Compounds
Similar Compounds
4-acetamido-N-(2-amino-5-(thiophen-2-yl)phenyl)benzamide: Similar structure but with an amino group instead of the triazole ring.
N-(4-acetamidophenyl)-2-(thiophen-2-yl)acetamide: Similar structure but with an acetamide group instead of the benzamide core.
Uniqueness
4-acetamido-N-((1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl)methyl)benzamide is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
4-acetamido-N-[(1-thiophen-2-yltriazol-4-yl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O2S/c1-11(22)18-13-6-4-12(5-7-13)16(23)17-9-14-10-21(20-19-14)15-3-2-8-24-15/h2-8,10H,9H2,1H3,(H,17,23)(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXJGHAHFWJHUNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)NCC2=CN(N=N2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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